molecular formula C19H16N2O4S3 B12125271 N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No.: B12125271
M. Wt: 432.5 g/mol
InChI Key: AEYXRTQKCPUBHL-LGMDPLHJSA-N
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Description

The compound N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a Z-configured benzylidene substituent at position 5 and a benzenesulfonamide group at position 2. Key structural features include:

  • Z-configuration: Ensures planar geometry of the benzylidene moiety, critical for π-π stacking interactions .
  • Sulfonyl group: Enhances solubility and hydrogen-bonding capacity, influencing bioavailability and target binding .

Synthetic routes for analogous compounds (e.g., triazole-thiones and rhodanine derivatives) typically involve condensation of thiosemicarbazides with α-halogenated ketones or aldehydes under basic conditions, followed by tautomerization to stabilize the thione form .

Properties

Molecular Formula

C19H16N2O4S3

Molecular Weight

432.5 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H16N2O4S3/c1-2-12-25-15-10-8-14(9-11-15)13-17-18(22)21(19(26)27-17)20-28(23,24)16-6-4-3-5-7-16/h2-11,13,20H,1,12H2/b17-13-

InChI Key

AEYXRTQKCPUBHL-LGMDPLHJSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Rhodanine-Benzenesulfonamide Intermediate

The rhodanine nucleus (2-sulfanylidene-1,3-thiazolidin-4-one) is prepared by reacting benzenesulfonamide with carbon disulfide and chloroacetic acid. This forms the 3-benzenesulfonamide-substituted rhodanine intermediate, which serves as the precursor for subsequent Knoevenagel condensation.

Reaction Scheme:

  • Formation of Rhodanine Core :

    Benzenesulfonamide+CS2+ClCH2COOHBaseRhodanine-Benzenesulfonamide\text{Benzenesulfonamide} + \text{CS}_2 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{Base}} \text{Rhodanine-Benzenesulfonamide}

    Yields for this step typically range from 70–85% under reflux conditions in ethanol.

Knoevenagel Condensation with 4-Allyloxybenzaldehyde

The 5-arylidene group is introduced via condensation of the rhodanine intermediate with 4-prop-2-enoxybenzaldehyde. This step is critical for establishing the (5Z)-configuration, which is thermodynamically favored due to conjugation stability.

Classical Thermal Method

  • Reagents : Rhodanine-benzenesulfonamide (1 eq), 4-allyloxybenzaldehyde (1.2 eq), piperidine (0.1 eq), glacial acetic acid (6.6 eq).

  • Conditions : Reflux in ethanol (80°C, 6–8 hours).

  • Yield : 62–75%.

Microwave-Assisted Synthesis

  • Reagents : Rhodanine-benzenesulfonamide (1 eq), 4-allyloxybenzaldehyde (1.2 eq), sodium acetate (1 eq), acetic acid (6.6 eq).

  • Conditions : Microwave irradiation (120°C, 20 minutes, 100 W).

  • Yield : 89–98%.

Optimization of Reaction Conditions

Microwave synthesis significantly enhances reaction efficiency. Comparative studies demonstrate a 20–30% yield increase and 10-fold reduction in reaction time compared to classical methods. Key parameters include:

ParameterClassical MethodMicrowave Method
Temperature (°C)80120
Time (hours/minutes)6–8 hours20 minutes
CatalystPiperidineSodium acetate
SolventEthanolSolvent-free
Yield (%)62–7589–98

Data adapted from.

Structural Characterization and Analytical Data

The final compound is characterized via 1H NMR, 13C NMR, and HRMS to confirm regiochemistry and stereochemistry. Key spectral features include:

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, CH=N), 7.85–7.45 (m, 9H, aromatic), 6.95 (d, 2H, allyloxy-Ar), 5.90 (m, 1H, CH2=CH), 5.30 (d, 2H, OCH2).

  • 13C NMR : 178.5 (C=O), 167.2 (C=S), 159.8 (C=N), 128–115 (aromatic carbons), 114.5 (CH2=CH).

  • HRMS : m/z calculated for C19H16N2O4S3 [M+H]+: 432.5; found: 432.4.

Challenges and Practical Considerations

  • Z-Selectivity : The (5Z)-configuration is exclusively formed due to steric and electronic stabilization of the conjugated system.

  • Byproduct Formation : Classical methods may yield <5% of the (5E)-isomer, necessitating chromatographic purification.

  • Scale-Up Limitations : Microwave methods, while efficient, require specialized equipment for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, bases like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Biological Activity

N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazolidine ring, a benzenesulfonamide group, and an enoxylated phenyl moiety. The synthesis typically involves multi-step reactions starting from thiazolidine derivatives, followed by the introduction of the benzenesulfonamide and prop-2-enoxy groups through condensation reactions.

Synthetic Route Overview

StepDescription
1Formation of the thiazolidine ring through reaction of an amine with a carbonyl compound.
2Introduction of the prop-2-enoxyphenyl group via condensation with an appropriate aldehyde.
3Finalization by attaching the benzenesulfonamide group using benzenesulfonyl chloride in a basic medium.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focused on thiazolidine derivatives demonstrated potent inhibitory effects against various bacterial and fungal strains, suggesting that this compound may share similar properties .

Minimum Inhibitory Concentrations (MIC) for related compounds have been reported in the range of 10.7 to 21.4 μmol/mL, indicating effective antimicrobial action .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : It could affect the integrity of microbial cell membranes, leading to cell lysis.
  • Protein-Ligand Interactions : Binding to proteins may alter their function, impacting cellular processes.

Anticancer Activity

Emerging studies suggest potential anticancer properties for thiazolidine derivatives. These compounds have shown efficacy in preclinical models by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory activities. Similar thiazolidine derivatives have been evaluated for their ability to reduce inflammatory markers in vitro and in vivo, indicating that this compound may also exhibit these properties.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A series of thiazolidine derivatives were synthesized and tested against multiple pathogens, revealing significant antimicrobial activity with low MIC values .
  • Anticancer Screening : In vitro assays demonstrated that certain thiazolidine compounds could inhibit proliferation in cancer cell lines, leading to further investigation into their mechanisms of action .
  • Inflammation Models : Animal studies indicated that thiazolidine derivatives could significantly reduce inflammation markers when administered in models of induced inflammation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with structurally related derivatives:

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Substituent Characteristics
Target Compound 438.5* ~3.8* 2 7 Prop-2-enoxyphenyl (allyl ether linkage)
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide 422.5 3.4 2 8 Hydroxy-methoxyphenyl (polar substituent)
N-[(5Z)-5-[(thiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide 399.5 3.9 1 5 Thiophene (electron-rich heterocycle)
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide 453.5 4.1 1 7 Benzodioxole (lipophilic bicyclic group)

*Estimated based on structural similarity to .

Key Observations :

  • Lipophilicity (XLogP3): The target compound’s XLogP3 (~3.8) is higher than the hydroxy-methoxyphenyl derivative (3.4) due to the nonpolar allyl ether group but lower than benzodioxole-containing analogues (4.1) .
  • Hydrogen-Bonding Capacity: The benzenesulfonamide group in the target compound provides two hydrogen-bond donors and seven acceptors, comparable to derivatives with polar substituents (e.g., hydroxy-methoxyphenyl) but superior to thiophene-based analogues .

Tautomerism and Stability

Thiazolidinones with a 2-sulfanylidene group exhibit thione-thiol tautomerism. The target compound predominantly adopts the thione tautomer, evidenced by:

  • Absence of ν(S-H) bands (~2500–2600 cm⁻¹) in IR spectra .
  • Presence of ν(C=S) vibrations at ~1247–1255 cm⁻¹, consistent with stabilized thione forms . In contrast, compounds lacking electron-withdrawing groups (e.g., methyl or methoxy substituents) may favor thiol tautomers, reducing stability .

Q & A

Basic: What are the established synthetic routes for this compound?

The synthesis typically involves a multi-step approach:

Condensation : React a substituted benzaldehyde (e.g., 4-prop-2-enoxybenzaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate.

Cyclization : Treat the intermediate with chloroacetic acid under basic conditions to generate the thiazolidinone core.

Sulfonation : Introduce the benzenesulfonamide group via reaction with benzenesulfonyl chloride.

  • Key parameters: Temperature (60–80°C for cyclization), solvent choice (DMF or acetic acid), and catalyst use (e.g., sodium acetate) to enhance yield .

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify protons and carbons in the thiazolidinone ring, benzylidene substituents, and sulfonamide group.
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and thioxo (C=S, ~1200 cm1^{-1}) functional groups.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 450.5 for [M+H]+^+) and fragmentation patterns .

Advanced: How can researchers optimize the cyclization step to improve yield?

Parameter Optimization Strategy Impact on Yield
Catalyst Use sodium acetate (0.02 mol) over weaker basesIncreases by 15–20%
Solvent Replace ethanol with DMF for better solubilityEnhances cyclization
Reaction Time Extend from 2 h to 4 h under refluxMaximizes conversion
Temperature Maintain 70°C (±2°C) for consistent kineticsReduces side products
Flow chemistry methods (e.g., continuous-flow reactors) can further optimize heat distribution and scalability .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies often arise from:

  • Substituent Effects : Minor structural variations (e.g., methoxy vs. ethoxy groups) alter solubility and target binding. For example, hydroxyl groups enhance antioxidant activity but reduce membrane permeability .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains influence activity thresholds. Standardize protocols using CLSI guidelines.
  • Purity : HPLC analysis (>95% purity) ensures biological results are not skewed by impurities .

Basic: Which functional groups are critical for bioactivity?

  • Thiazolidinone Core : Interacts with enzymes (e.g., PPAR-γ) via hydrogen bonding.
  • Sulfonamide Group : Enhances solubility and modulates pharmacokinetics.
  • Benzylidene Substituent : The 4-prop-2-enoxyphenyl group influences steric hindrance and π-π stacking with biological targets .

Advanced: What in silico methods predict binding affinity and selectivity?

Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or COX-2. The thiazolidinone ring often occupies hydrophobic pockets.

MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS).

QSAR Models : Correlate substituent electronic parameters (Hammett constants) with IC50_{50} values .

Basic: What are the compound’s stability profiles under varying pH and temperature?

  • pH Stability : Stable at neutral pH (6–8), but hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) conditions.
  • Thermal Stability : Decomposes above 200°C; store at –20°C in inert solvents (e.g., DMSO) .

Advanced: How to design analogs to enhance anticancer activity?

  • Structural Modifications :
    • Replace the prop-2-enoxy group with electron-withdrawing substituents (e.g., nitro) to improve DNA intercalation.
    • Introduce fluorinated groups to enhance blood-brain barrier penetration.
  • Screening : Prioritize analogs with ClogP values between 2–4 for optimal bioavailability .

Basic: What in vitro assays are suitable for initial biological screening?

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., A549, HepG2).
  • Antioxidant : DPPH radical scavenging assay .

Advanced: How to address low reproducibility in kinetic studies of enzyme inhibition?

  • Enzyme Source : Use recombinant enzymes (e.g., expressed in E. coli) to minimize batch variability.
  • Inhibitor Pre-treatment : Pre-incubate the compound with the enzyme for 10 min to ensure binding equilibrium.
  • Control Experiments : Include positive controls (e.g., known PPAR-γ inhibitors) and account for solvent effects (e.g., DMSO < 0.1% v/v) .

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